[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
Overview
Description
“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a white crystalline powder .
Synthesis Analysis
The synthesis of esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” typically involves the reaction between carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification and is both slow and reversible .Molecular Structure Analysis
The molecular structure of “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” consists of a bipiperidinyl group attached to a carboxylic acid ethyl ester group . The bipiperidinyl group is a bicyclic structure formed by two piperidine rings .Chemical Reactions Analysis
Esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting of the ester bond with water . This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” has a predicted boiling point of 327.4±42.0 °C and a predicted density of 1.055±0.06 g/cm3 . It also has a predicted pKa value of 10.31±0.10 . Esters are generally polar compounds and are intermediate in boiling points between nonpolar alkanes and alcohols .Scientific Research Applications
Synthesis and Ligand Applications
The synthesis of complex ligand structures, such as those involving the carboxylic acid ethyl ester moiety, plays a crucial role in developing novel materials with specific electronic and optical properties. For instance, in the study of direct access to 4-carboxy-1,8-naphthyridines, the use of related ester functionalities demonstrates their importance in creating bi- and tridentate ligands. These ligands are essential for metal complexation, which can lead to materials with lower energy electronic absorption and potential applications in semiconductors (R. Zong, Hui Zhou, R. Thummel, 2008).
Catalysis and Polymerization
Carboxylic acid esters also find significant applications in catalytic processes and polymerization reactions. A notable example is their role in the additive-free cobalt-catalyzed hydrogenation of esters to alcohols. This catalytic system underscores the utility of ester groups in biomass-derived processes and the synthesis of valuable industrial chemicals, such as alcohols from ethyl esters (Jing Yuwen, S. Chakraborty, W. Brennessel, W. Jones, 2017).
Material Science and Biochemistry
In material science and biochemistry, the structural features of compounds like "[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester" could be instrumental. For example, the use of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids showcases the potential of such structures in inducing specific conformations in peptides and serving as probes for studying biological and material systems (C. Toniolo, M. Crisma, F. Formaggio, 1998).
Environmental Applications
Finally, the modification and transformation of ester groups have been explored in environmental applications, such as the extraction and upgrading of short-chain carboxylates from biorefinery sidestreams into esters. This process involves electrolysis and biphasic esterification, demonstrating the utility of ester functionalities in sustainable chemical production processes (Stephen J Andersen et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHNJYQAMCFLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679528 | |
Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911627-08-2 | |
Record name | Ethyl [1,4'-bipiperidine]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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